1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the pyridine ring: The starting material, 3,6-dichloropyridine, is synthesized through chlorination of pyridine.
Carbonylation: The 3,6-dichloropyridine is then subjected to carbonylation to introduce the carbonyl group at the 2-position.
Piperazine coupling: The carbonylated pyridine is reacted with 4-[(3,4-dimethoxyphenyl)methyl]piperazine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,6-Dichloropyridine-2-carbonyl)-4-phenylpiperazine
- 1-(3,6-Dichloropyridine-2-carbonyl)-4-(3,4-dimethoxyphenyl)piperazine
Uniqueness
1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both the dichloropyridine and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(3,6-dichloropyridin-2-yl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-26-15-5-3-13(11-16(15)27-2)12-23-7-9-24(10-8-23)19(25)18-14(20)4-6-17(21)22-18/h3-6,11H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXSYSAGRHNSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C=CC(=N3)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.